Cas no 1461709-05-6 (tert-butyl 4-phenyl-4-(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate)

1461709-05-6 structure
Nom du produit:tert-butyl 4-phenyl-4-(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate
Numéro CAS:1461709-05-6
Le MF:C19H25F3N2O3
Mégawatts:386.40861582756
CID:5054140
PubChem ID:75480646
tert-butyl 4-phenyl-4-(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate
- tert-butyl 4-phenyl-4-(2,2,2-trifluoroethylcarbamoyl)piperidine-1-carboxylate
- tert-butyl 4-phenyl-4-(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate
-
- Piscine à noyau: 1S/C19H25F3N2O3/c1-17(2,3)27-16(26)24-11-9-18(10-12-24,14-7-5-4-6-8-14)15(25)23-13-19(20,21)22/h4-8H,9-13H2,1-3H3,(H,23,25)
- La clé Inchi: PPJHTJJKYJTBPY-UHFFFAOYSA-N
- Sourire: FC(CNC(C1(C2C=CC=CC=2)CCN(C(=O)OC(C)(C)C)CC1)=O)(F)F
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 27
- Nombre de liaisons rotatives: 5
- Complexité: 529
- Le xlogp3: 3.5
- Surface topologique des pôles: 58.6
Propriétés expérimentales
- Dense: 1.2±0.1 g/cm3
- Point d'ébullition: 485.8±45.0 °C at 760 mmHg
- Point d'éclair: 247.6±28.7 °C
- Pression de vapeur: 0.0±1.2 mmHg at 25°C
tert-butyl 4-phenyl-4-(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl 4-phenyl-4-(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-133446-0.25g |
tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate |
1461709-05-6 | 95% | 0.25g |
$383.0 | 2023-06-08 | |
TRC | B490680-50mg |
tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate |
1461709-05-6 | 50mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-133446-100mg |
tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate |
1461709-05-6 | 95.0% | 100mg |
$268.0 | 2023-09-30 | |
Enamine | EN300-133446-1000mg |
tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate |
1461709-05-6 | 95.0% | 1000mg |
$770.0 | 2023-09-30 | |
Enamine | EN300-133446-50mg |
tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate |
1461709-05-6 | 95.0% | 50mg |
$179.0 | 2023-09-30 | |
1PlusChem | 1P01A72U-50mg |
tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate |
1461709-05-6 | 95% | 50mg |
$275.00 | 2024-06-20 | |
Enamine | EN300-133446-1.0g |
tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate |
1461709-05-6 | 95% | 1g |
$770.0 | 2023-06-08 | |
TRC | B490680-100mg |
tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate |
1461709-05-6 | 100mg |
$ 295.00 | 2022-06-07 | ||
Enamine | EN300-133446-0.1g |
tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate |
1461709-05-6 | 95% | 0.1g |
$268.0 | 2023-06-08 | |
Enamine | EN300-133446-2.5g |
tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate |
1461709-05-6 | 95% | 2.5g |
$1509.0 | 2023-06-08 |
tert-butyl 4-phenyl-4-(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate Littérature connexe
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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